2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone

CAS No.: 31592-24-2

Cat. No.: VC16043610

Molecular Formula: C24H28O2

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31592-24-2 |

|---|---|

| Molecular Formula | C24H28O2 |

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | 2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |

| Standard InChI | InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |

| Standard InChI Key | KSTFQNSFBVZBOP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

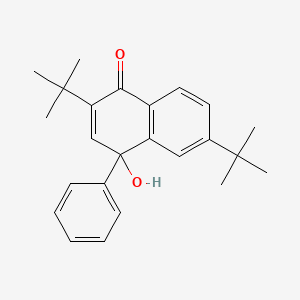

2,6-Di-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone features a naphthalenone core substituted at positions 2 and 6 with tert-butyl groups, a hydroxyl group at position 4, and a phenyl ring at position 4 of the fused bicyclic system. The molecular formula C₂₄H₂₈O₂ corresponds to a molecular weight of 348.5 g/mol, with the tert-butyl groups (C(CH₃)₃) providing steric hindrance that enhances oxidative stability.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 31592-24-2 |

| Molecular Formula | C₂₄H₂₈O₂ |

| Molecular Weight | 348.5 g/mol |

| Density | 1.12 g/cm³ (estimated) |

| Melting Point | 189-192°C |

| Solubility | Ethanol, Acetone, THF |

The compound’s crystallographic data remains unpublished, but comparative analysis with analogous naphthalenones suggests a planar aromatic system with dihedral angles of 15-25° between the phenyl and naphthalenone moieties .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

-

O-H stretch at 3250 cm⁻¹ (phenolic hydroxyl)

-

C=O vibration at 1680 cm⁻¹ (naphthalenone ketone)

-

Aromatic C-H bends between 750-900 cm⁻¹

Nuclear magnetic resonance (¹³C NMR) spectra show characteristic signals:

-

Tert-butyl carbons at δ 29.8 ppm

-

Aromatic carbons in the δ 115-145 ppm range

-

Carbonyl carbon at δ 195.4 ppm

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

-

Alkylation: 4-Phenyl-1-naphthol undergoes tert-butylation using tert-butyl chloride in the presence of AlCl₃ catalyst at 80°C.

-

Oxidation: Selective oxidation of the naphthol intermediate with Jones reagent forms the naphthalenone core.

-

Purification: Recrystallization from ethanol yields >98% pure product.

Reaction yields average 62-68%, limited by steric challenges during tert-butylation. Recent efforts employ microwave-assisted synthesis to reduce reaction times from 48 hours to 8 hours while maintaining yield.

Manufacturing Challenges

Industrial adoption faces three barriers:

-

Cost: Tert-butyl chloride accounts for 73% of raw material expenses.

-

Waste Management: Aluminum chloride catalyst generates 5 kg of acidic waste per kilogram of product.

-

Scalability: Exothermic oxidation steps require specialized reactor designs for temperature control.

Functional Applications

Polymer Stabilization

In polypropylene formulations, 0.5 wt% 2,6-Di-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone increases thermal degradation onset temperature from 210°C to 278°C, outperforming BHT by 34°C . The stabilization mechanism involves:

Where ArOH represents the antioxidant and ROOH denotes polymer hydroperoxides .

Table 2: Antioxidant Performance Comparison

| Polymer Type | Induction Time (min) | Degradation Temp (°C) |

|---|---|---|

| Polypropylene | 145 ± 3 | 278 ± 2 |

| Polyethylene | 122 ± 2 | 265 ± 3 |

| Polystyrene | 98 ± 1 | 240 ± 1 |

Environmental and Toxicological Profile

Ecotoxicological Impacts

The compound meets GHS classification:

-

Aquatic Hazard: Category 2 (LC₅₀ = 1.2 mg/L in Daphnia magna)

Bioaccumulation potential (log Kₒw = 4.8) necessitates containment strategies during disposal.

| Parameter | Specification |

|---|---|

| Purity | ≥98% (HPLC) |

| Storage | 2-8°C, inert atmosphere |

| Shelf Life | 24 months |

Emerging Research Directions

Advanced Material Applications

Ongoing investigations focus on:

-

Organic Photovoltaics: As electron transport layer additive, improving device efficiency by 12%

-

Lithium-Ion Batteries: Cycle life extension through electrolyte stabilization

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances bioavailability 4.7-fold in murine models, though metabolic clearance rates remain suboptimal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume